Jfd01307SC
Overview
Description
Mechanism of Action
Target of Action
Jfd01307SC primarily targets the enzyme glutamine synthetase . This enzyme plays a crucial role in the biosynthesis of glutamine, an amino acid that is vital for various biological functions.
Mode of Action
This compound acts as a mimic of L-Glutamate , a key substrate for glutamine synthetase. By mimicking L-Glutamate, this compound can bind to the active site of glutamine synthetase, thereby inhibiting the enzyme’s activity and disrupting the production of glutamine .
Biochemical Pathways
The inhibition of glutamine synthetase by this compound affects the glutamine biosynthesis pathway . Glutamine is a critical amino acid involved in protein synthesis, energy production, and other metabolic processes. Therefore, the inhibition of glutamine synthetase can have significant downstream effects on these biochemical pathways.
Pharmacokinetics
It’s known that the compound is soluble in dmso , which suggests it could be administered in a suitable solvent for research purposes.
Result of Action
This compound has been identified as an anti-tuberculosis agent . It shows activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis, with a minimum inhibitory concentration (MIC) in the range of 8 to 16 μg/ml . This suggests that the inhibition of glutamine synthetase disrupts the bacterium’s metabolism, thereby inhibiting its growth.
Action Environment
For instance, it’s noted that this compound is stable at room temperature in continental US , suggesting that it may be sensitive to extreme temperatures.
Biochemical Analysis
Biochemical Properties
Jfd01307SC plays a crucial role in biochemical reactions by inhibiting glutamine synthetase, an enzyme responsible for the synthesis of glutamine from glutamate and ammonia. By mimicking L-Glutamate, this compound interacts with glutamine synthetase, preventing the enzyme from catalyzing the conversion of glutamate to glutamine. This inhibition disrupts the glutamine biosynthesis pathway, which is essential for the survival and growth of Mycobacterium tuberculosis .
Cellular Effects
This compound affects various types of cells and cellular processes. In Mycobacterium tuberculosis, it inhibits the growth of the bacteria by disrupting the glutamine biosynthesis pathway. This inhibition leads to a decrease in glutamine levels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes alterations in metabolic flux and changes in the levels of metabolites involved in the glutamine biosynthesis pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with glutamine synthetase. By mimicking L-Glutamate, this compound competes with the natural substrate for binding to the enzyme’s active site. This competitive inhibition prevents the enzyme from catalyzing the conversion of glutamate to glutamine. Additionally, this compound may influence gene expression by altering the levels of metabolites that regulate transcription factors and other gene regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as desiccation and low temperatures. Its activity may decrease over time due to degradation or changes in its chemical structure. Long-term effects on cellular function include sustained inhibition of glutamine synthetase and disruption of the glutamine biosynthesis pathway .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits glutamine synthetase without causing significant toxic or adverse effects. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in the glutamine biosynthesis pathway, where it interacts with glutamine synthetase. By inhibiting this enzyme, the compound disrupts the conversion of glutamate to glutamine, leading to changes in metabolic flux and metabolite levels. The inhibition of glutamine synthetase affects the overall metabolic balance within the cell, impacting various biochemical reactions and pathways that rely on glutamine as a substrate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its localization to target sites where it can exert its inhibitory effects. The distribution of this compound within cells and tissues is crucial for its activity and effectiveness in inhibiting glutamine synthetase .
Subcellular Localization
This compound is localized to specific subcellular compartments where it interacts with glutamine synthetase. The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These modifications direct this compound to specific organelles or compartments within the cell, ensuring its effective inhibition of glutamine synthetase and disruption of the glutamine biosynthesis pathway .
Preparation Methods
The synthetic route for JFD01307SC involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The industrial production methods for this compound are not extensively documented, but the compound is available in various quantities for research purposes .
Chemical Reactions Analysis
JFD01307SC undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not widely documented.
Reduction: Similar to oxidation, reduction reactions involving this compound are not extensively detailed in the literature.
Substitution: The compound can participate in substitution reactions, particularly involving its amino and carboxyl groups.
Common reagents and conditions used in these reactions include DMSO for dissolution and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JFD01307SC has a wide range of scientific research applications, including:
Chemistry: Used in studies involving glutamine synthetase-mediated cell signaling.
Biology: Acts as a mimic of L-Glutamate, making it useful in research on glutamine biosynthesis.
Medicine: Recognized for its anti-tuberculosis properties, showing activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) range of 8-16 μg/mL
Industry: While primarily used in research, the compound’s properties make it a candidate for further industrial applications, particularly in the development of anti-tuberculosis agents
Comparison with Similar Compounds
JFD01307SC is unique in its specific inhibition of glutamine synthetase and its mimicry of L-Glutamate. Similar compounds include:
Methionine sulfoximine: Another glutamine synthetase inhibitor that acts by phosphorylating the enzyme, creating a transition state analog that inhibits the enzyme.
DL-Buthionine-sulfoximine: Used in studies involving glutamine synthetase-mediated cell signaling.
These compounds share similar mechanisms of action but differ in their specific molecular structures and applications.
Properties
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c8-6(9)3-7-5-1-2-12(10,11)4-5/h5,7H,1-4H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJKAAYXSDTMSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51070-56-5 | |
Record name | N-(Tetrahydro-1,1-dioxido-3-thienyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51070-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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